2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Overview
Description
Taurocholic Acid-d4 (sodium salt) is a deuterated form of taurocholic acid, a bile acid conjugated with taurine. It is primarily used as an internal standard in mass spectrometry for the quantification of taurocholic acid. The compound has the molecular formula C26H40D4NNaO7S and a molecular weight of 541.71 g/mol .
Mechanism of Action
Target of Action
Taurocholic acid-d4 (sodium), also known as 2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt, primarily targets the Bile salt-activated lipase and the Bile acid receptor . These targets play a crucial role in the digestion and absorption of dietary fats.
Mode of Action
Taurocholic acid-d4 (sodium) acts as a detergent to solubilize fats for absorption . It interacts with its targets, facilitating the emulsification of dietary fats, which are then absorbed by the body . This compound is itself absorbed and used as a cholagogue and cholerectic .
Biochemical Pathways
Taurocholic acid-d4 (sodium) is involved in the bile acid biosynthesis metabolic pathway . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid . These are reabsorbed by the liver via a carrier-mediated process and converted by liver enzymes back to taurocholic acid .
Pharmacokinetics
It is known that this compound is absorbed by the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of Taurocholic acid-d4 (sodium). For instance, the concentration of Taurocholic acid-d4 (sodium) in the serum of liver cirrhotic patients is mainly due to increased bile acid biosynthesis . The progression of liver cirrhosis is likely promoted through the activation of hepatic stellate cells via the upregulation of TLR4 expression .
Biochemical Analysis
Biochemical Properties
Taurocholic acid-d4 (sodium) plays a significant role in biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the bile salt-activated lipase and the bile acid receptor .
Cellular Effects
Taurocholic acid-d4 (sodium) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling .
Molecular Mechanism
The molecular mechanism of action of Taurocholic acid-d4 (sodium) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a detergent to solubilize fats for absorption and is itself absorbed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Taurocholic acid-d4 (sodium) change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Metabolic Pathways
Taurocholic acid-d4 (sodium) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . For instance, it is involved in the biosynthesis of bile acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurocholic Acid-d4 (sodium salt) involves the conjugation of deuterated cholic acid with taurine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Taurocholic Acid-d4 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often crystallized and dried under vacuum conditions .
Chemical Reactions Analysis
Types of Reactions
Taurocholic Acid-d4 (sodium salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Taurocholic Acid-d4 (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in diseases related to bile acid metabolism, such as Crohn’s disease and ulcerative colitis.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Similar Compounds
Taurocholic Acid: The non-deuterated form of Taurocholic Acid-d4.
Glycocholic Acid: Another bile acid conjugated with glycine.
Chenodeoxycholic Acid: A primary bile acid involved in the digestion of fats
Uniqueness
Taurocholic Acid-d4 (sodium salt) is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated forms in analytical applications .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,12D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWGJBVLPIOOH-QPNQQDKZSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C)[2H].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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